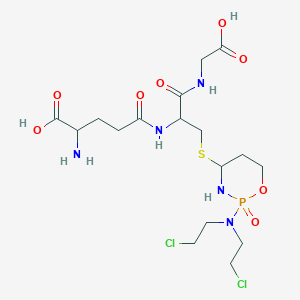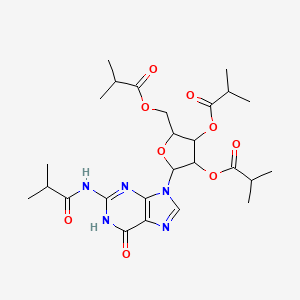
2-Isobutyramido Guanosine 2',3',5'-Tris(isobutanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) typically involves the protection of guanosine with isobutyryl groups. The reaction conditions often include the use of isobutyric anhydride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product.
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) can undergo various chemical reactions, including:
Hydrolysis: The isobutyryl groups can be hydrolyzed under acidic or basic conditions to yield the parent guanosine molecule.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The isobutyryl groups can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
Hydrolysis: Guanosine.
Oxidation: Oxidized derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) has several scientific research applications, including:
Chemistry: Used as a protected guanosine derivative in nucleoside chemistry.
Biology: Studied for its potential role in cellular processes and as a biochemical tool in proteomics research.
Medicine: Investigated for its potential therapeutic applications in treating cancer and neurodegenerative disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) involves its interaction with specific molecular targets and pathways. The compound can act as a protected nucleoside, participating in various biochemical reactions. Its isobutyryl groups provide stability and prevent degradation, allowing it to be used in various research applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Isobutyramido Guanosine 2’,3’,5’-Tris(2-methylpropanoate): A similar compound with slight variations in the protecting groups.
N-(2-Methyl-1-oxopropyl) Guanosine 2’,3’,5’-Tris(2-methylpropanoate): Another derivative with different protecting groups.
Uniqueness
2-Isobutyramido Guanosine 2’,3’,5’-Tris(isobutanoate) is unique due to its specific isobutyryl protection, which provides stability and prevents degradation. This makes it particularly useful in proteomics research and other biochemical applications .
Eigenschaften
Molekularformel |
C26H37N5O9 |
|---|---|
Molekulargewicht |
563.6 g/mol |
IUPAC-Name |
[5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C26H37N5O9/c1-11(2)20(32)29-26-28-19-16(21(33)30-26)27-10-31(19)22-18(40-25(36)14(7)8)17(39-24(35)13(5)6)15(38-22)9-37-23(34)12(3)4/h10-15,17-18,22H,9H2,1-8H3,(H2,28,29,30,32,33) |
InChI-Schlüssel |
DDEJRIIPKABPRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(=O)C(C)C)OC(=O)C(C)C)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(6-fluoro-1-methyl-4-oxo-7-piperazin-1-yl-1H-[1,3]thiazeto[3,2-a]quinoline-3-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12289675.png)
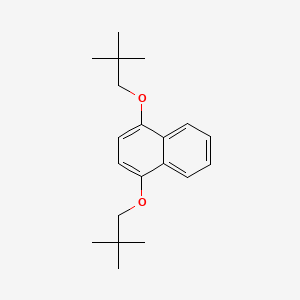
![9-Bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12289684.png)
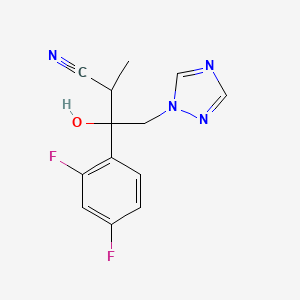
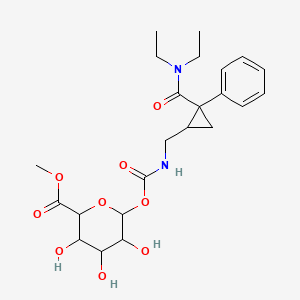
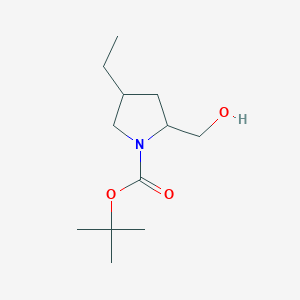
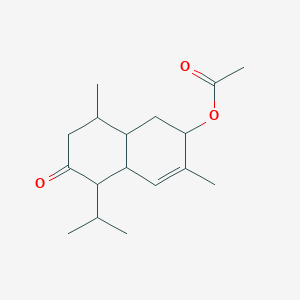
![7-bromo-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12289701.png)
![4-amino-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B12289703.png)
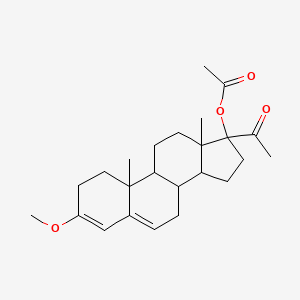
![Carbamic acid, N-[(1R)-1-(hydroxymethyl)-3-(4-morpholinyl)-3-oxopropyl]-, phenylmethyl ester](/img/structure/B12289711.png)
